2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide
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Overview
Description
2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide is a complex organic compound with the molecular formula C18H18ClN3OS2 and a molecular weight of 391.9380 This compound features a thiophene ring fused with a pyrimidine ring, and it is substituted with a 4-chlorophenyl group and a diethylacetamide group
Preparation Methods
The synthesis of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide involves several steps. One common method is the condensation reaction of thiophene derivatives with pyrimidine derivatives under specific conditions. The reaction typically involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the thiophene-pyrimidine fused ring system . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial agents.
Biological Research: The compound can be used as a molecular probe to study various biological pathways and interactions, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene and pyrimidine rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects . Additionally, the chloro-substituted phenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency.
Comparison with Similar Compounds
2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N,N-diethylacetamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Pyrimidine Derivatives: Compounds like idoxuridine and tenofovir, which contain pyrimidine rings, are used as antiviral agents.
Thiophene-Pyrimidine Fused Compounds: Similar compounds with fused thiophene-pyrimidine rings may exhibit a range of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3OS2 |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C18H18ClN3OS2/c1-3-22(4-2)15(23)10-25-18-16-14(9-24-17(16)20-11-21-18)12-5-7-13(19)8-6-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
LZJCVXQOERSFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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